3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development.
Preparation Methods
The synthesis of 3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step reactions starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparison with Similar Compounds
3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound shares a similar core structure but differs in its substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct biological properties and applications in cancer research
These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in various scientific fields.
Properties
CAS No. |
142664-89-9 |
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Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3-methyl-4-phenylsulfanylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3OS/c1-13-11-14(7-8-17(13)24-15-5-3-2-4-6-15)16-12-21-22-18(23)9-10-20-19(16)22/h2-12,21H,1H3 |
InChI Key |
YILAJJBAWXGCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNN3C2=NC=CC3=O)SC4=CC=CC=C4 |
Origin of Product |
United States |
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